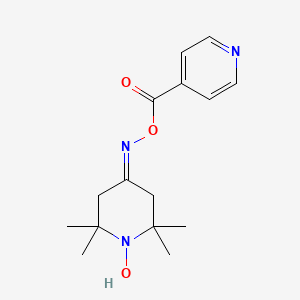![molecular formula C20H15BrN2O2 B11097810 N'-[(4-bromophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11097810.png)
N'-[(4-bromophenyl)carbonyl]biphenyl-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-BROMOBENZOYL)BIPHENYL-4-CARBOHYDRAZIDE: is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group and a bromobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-BROMOBENZOYL)BIPHENYL-4-CARBOHYDRAZIDE typically involves the reaction of biphenyl-4-carbohydrazide with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for N’-(4-BROMOBENZOYL)BIPHENYL-4-CARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N’-(4-BROMOBENZOYL)BIPHENYL-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can participate in nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst, such as acetic acid.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Condensation Reactions: Hydrazones with various aldehyde or ketone derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: N’-(4-BROMOBENZOYL)BIPHENYL-4-CARBOHYDRAZIDE is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of Schiff bases and other hydrazone derivatives .
Biology and Medicine: Its ability to form stable complexes with transition metals makes it a candidate for bioinorganic studies .
Industry: In the materials science field, N’-(4-BROMOBENZOYL)BIPHENYL-4-CARBOHYDRAZIDE can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-BROMOBENZOYL)BIPHENYL-4-CARBOHYDRAZIDE is largely dependent on its interaction with biological targets. For instance, when used as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The hydrazide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the biphenyl and bromobenzoyl groups provide hydrophobic interactions .
Comparison with Similar Compounds
- N’-(4-FLUOROBENZOYL)BIPHENYL-4-CARBOHYDRAZIDE
- N’-(2,5-DIMETHOXYPHENYL)METHYLIDENE BIPHENYL-4-CARBOHYDRAZIDE
Comparison: N’-(4-BROMOBENZOYL)BIPHENYL-4-CARBOHYDRAZIDE is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other substituents. For example, the bromine atom can undergo nucleophilic substitution reactions, providing a pathway for further functionalization .
Properties
Molecular Formula |
C20H15BrN2O2 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
N'-(4-bromobenzoyl)-4-phenylbenzohydrazide |
InChI |
InChI=1S/C20H15BrN2O2/c21-18-12-10-17(11-13-18)20(25)23-22-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25) |
InChI Key |
YDCATICGBPCGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11097728.png)
![2-Phenylmethanesulfonyl-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-3-ylamine](/img/structure/B11097738.png)
![ethyl 5-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B11097739.png)
![N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B11097743.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11097752.png)
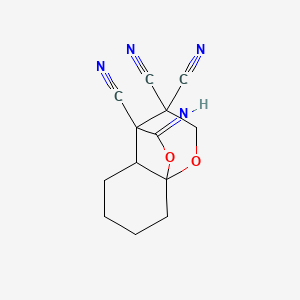
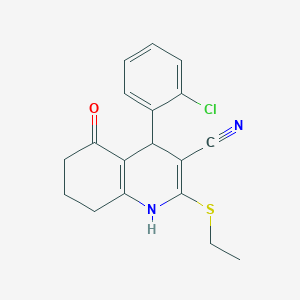
![N-{3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11097756.png)
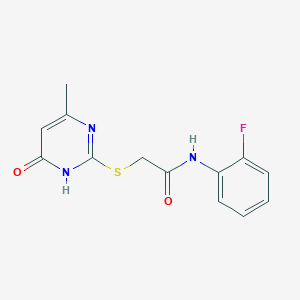
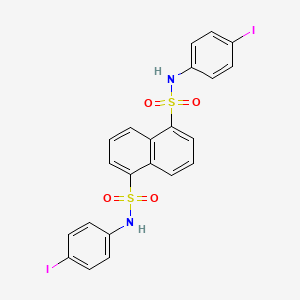
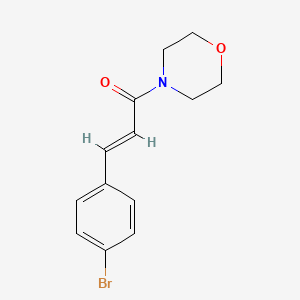
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11097785.png)
